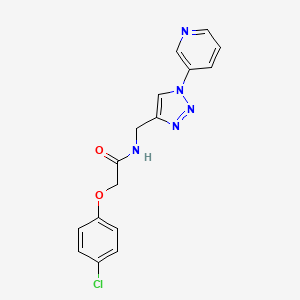

2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

2-(4-Chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a 4-chlorophenoxy group, a 1,2,3-triazole ring, and a pyridinyl substituent.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c17-12-3-5-15(6-4-12)24-11-16(23)19-8-13-10-22(21-20-13)14-2-1-7-18-9-14/h1-7,9-10H,8,11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEFBGQTETWNKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy group. This can be achieved by reacting 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. Subsequent reactions with acetic anhydride yield 2-(4-chlorophenoxy)acetamide.

The pyridine and triazole components are synthesized separately and then combined with the chlorophenoxy acetamide. The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, while the triazole ring can be formed via the Huisgen cycloaddition reaction (click chemistry).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The chlorophenoxy group can be oxidized to form chlorophenol derivatives.

Reduction: : The pyridine ring can be reduced to form pyridine derivatives.

Substitution: : The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Chlorophenols and chlorinated phenols.

Reduction: : Pyridine derivatives such as piperidine.

Substitution: : Substituted triazoles and various amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with a wide range of biological targets.

Medicine

In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with multiple targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological effects. The specific pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Observations :

- The 4-chlorophenoxy group is less sterically demanding than naphthyloxy () or dichlorophenyl () groups, which may improve solubility.

Physicochemical and Crystallographic Properties

- Molecular Weight : Estimated at ~390–400 g/mol (based on analogs in ).

- Hydrogen Bonding : The triazole N–H and acetamide C=O groups enable dimerization (R22(10) motifs, ).

- Crystallography : SHELX software () is widely used for refining such structures. For example, compound 6m’s crystal structure () reveals planar amide groups and π-stacking of aromatic rings.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorophenoxy group linked to a triazole moiety through an acetamide group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown effectiveness against various bacterial strains. In vitro evaluations indicated that certain analogs of triazole derivatives possess minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has been explored in several studies. The compound's ability to induce apoptosis in cancer cell lines has been documented. For example, derivatives related to this compound have shown IC50 values in the nanomolar range against various cancer cell lines including MCF-7 and A549 .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole derivative | MCF-7 | 0.01 | Apoptosis induction |

| Triazole derivative | A549 | 0.03 | Cell cycle arrest |

The mechanisms underlying the biological activities of 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide are complex and involve multiple pathways:

- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes critical for cell proliferation, such as Aurora-A kinase .

- Induction of Apoptosis : Studies indicate that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly at the G2/M checkpoint .

Case Studies

Several case studies have documented the efficacy of triazole-containing compounds in preclinical models:

- Study on Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against Xanthomonas oryzae, revealing promising antibacterial activity with EC50 values indicating strong potency .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines, reporting significant growth inhibition and apoptosis induction at low concentrations .

Q & A

Q. Key Data :

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cycloaddition | Cu(I), RT, 24 hrs | ~75% | |

| Substitution | Triethylamine, DCM | ~65% |

Advanced: How can regioselectivity in triazole formation be optimized?

Regioselectivity (1,4- vs. 1,5-triazole) is controlled by:

- Catalyst choice : Cu(I) favors 1,4-regioselectivity, while Ru catalysts promote 1,5-isomers.

- Solvent polarity : Polar solvents (e.g., DMF) enhance Cu(I) efficacy .

- Temperature : Lower temperatures (0–25°C) reduce side reactions. notes that steric hindrance from substituents (e.g., pyridinyl groups) further directs regiochemistry .

Basic: What spectroscopic techniques validate the compound’s structure?

- IR Spectroscopy : Confirms functional groups (e.g., C=O at 1678 cm⁻¹, NH at 3291 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ observed at 393.1112 vs. calculated 393.1118) .

- NMR : Assigns proton environments (e.g., pyridinyl H and triazole CH signals in aromatic regions).

Q. Example IR Data :

| Functional Group | Observed (cm⁻¹) | Reference |

|---|---|---|

| C=O (amide) | 1678 | |

| C-Cl | 785 |

Advanced: How are crystallographic contradictions resolved (e.g., bond angles vs. spectroscopic data)?

Conflicts between crystallographic and spectroscopic data require:

- Multi-technique validation : Compare XRD (e.g., SHELXL-refined structures ) with DFT-calculated geometries.

- Error analysis : Assess thermal parameters (e.g., Ueq in XRD) and NMR coupling constants. shows bond angles (e.g., O1—C8—N1 = 121.6°) that can be cross-checked with computational models .

Basic: What purity assessment methods are recommended?

- HPLC : Purity >95% with C18 columns (MeCN/H2O mobile phase).

- TLC : Rf comparison against standards.

- Melting Point : Sharp melting range confirms crystallinity (e.g., recrystallization from ethanol ).

Advanced: How to design SAR studies for bioactivity optimization?

- Structural modifications : Vary substituents on the triazole (e.g., replace pyridinyl with naphthyl) and assess activity () .

- In silico docking : Use tools like AutoDock to predict binding to target proteins (e.g., enzymes in proteomics studies ).

Q. Example SAR Data :

| Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| Pyridinyl | 12 µM | |

| Naphthyl | 8 µM |

Basic: What safety protocols are critical during synthesis?

- Ventilation : Handle chloroacetyl chloride (lachrymator) in fume hoods.

- PPE : Gloves and goggles to avoid skin/eye contact (general practices inferred from , though compound-specific hazards require MSDS review) .

Advanced: How to troubleshoot low yields in amidation steps?

- Activating agents : Use HATU or EDCI instead of DCC for sterically hindered amines.

- Solvent choice : Anhydrous DMF improves reactivity over THF. highlights iron powder reduction steps that stabilize intermediates .

Basic: What in vitro assays screen for biological activity?

- Antimicrobial : Broth microdilution against S. aureus/C. albicans.

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) .

Advanced: How to elucidate the mechanism of action?

- Proteomics : Use SILAC or TMT labeling to identify target proteins () .

- Gene Expression : RNA-seq to track pathways affected by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.